5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride 5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride Fasudil(HA-1077), a potent and selective inhibitor of Rho kinase, displays less potent inhibiton over PKA, PKG, PKC and MLCK with Ki of 1.6, 1.6, 3.3, and 36 μM in cell-free assays, respectively.Fasudil is a class of calcium antagonists. Fasudil produces a competitive inhibition of the CaIntra-coronary injection of Fasudil to dogs (30 μg i.a.) produces an approximate 50% increase in CBF. Fasudil (0.01, 0.03, 0.1 and 0.3 mg/kg, bolus, i.v.) dose-dependently decreases MBP and increases HR, VBF, CBF, RBF, and FBF. A total dose of 1.0 ng/mL Fasudil increases cardiac output. The infusion of Fasudil i.v. produces a significant fall in MBP, left ventricular systolic pressure and total peripheral resistance with an increase in HR and cardiac output, but without significant changes in right atrial pressure, dP/dt or left ventricular minute work in dogs.
Brand Name: Vulcanchem
CAS No.: 105628-07-7
VCID: VC0000894
InChI: InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H
SMILES: C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Molecular Formula: C₁₄H₁₇N₃O₂S•HCl
Molecular Weight: 327.8 g/mol

5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride

CAS No.: 105628-07-7

APIs

VCID: VC0000894

Molecular Formula: C₁₄H₁₇N₃O₂S•HCl

Molecular Weight: 327.8 g/mol

5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride - 105628-07-7

CAS No. 105628-07-7
Product Name 5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride
Molecular Formula C₁₄H₁₇N₃O₂S•HCl
Molecular Weight 327.8 g/mol
IUPAC Name 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrochloride
Standard InChI InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H
Standard InChIKey LFVPBERIVUNMGV-UHFFFAOYSA-N
SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Canonical SMILES [H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-]
Description Fasudil(HA-1077), a potent and selective inhibitor of Rho kinase, displays less potent inhibiton over PKA, PKG, PKC and MLCK with Ki of 1.6, 1.6, 3.3, and 36 μM in cell-free assays, respectively.Fasudil is a class of calcium antagonists. Fasudil produces a competitive inhibition of the CaIntra-coronary injection of Fasudil to dogs (30 μg i.a.) produces an approximate 50% increase in CBF. Fasudil (0.01, 0.03, 0.1 and 0.3 mg/kg, bolus, i.v.) dose-dependently decreases MBP and increases HR, VBF, CBF, RBF, and FBF. A total dose of 1.0 ng/mL Fasudil increases cardiac output. The infusion of Fasudil i.v. produces a significant fall in MBP, left ventricular systolic pressure and total peripheral resistance with an increase in HR and cardiac output, but without significant changes in right atrial pressure, dP/dt or left ventricular minute work in dogs.
Synonyms 1-(5-isoquinolinesulfonyl)homopiperazine
AT 877
AT-877
AT877
fasudil
fasudil hydrochloride
fasudil mesylate
HA 1077
HA-1077
PubChem Compound 163751
Last Modified Dec 03 2021
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